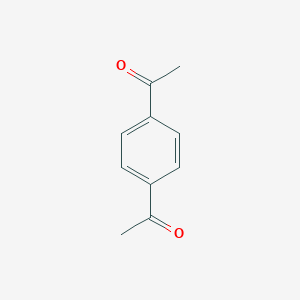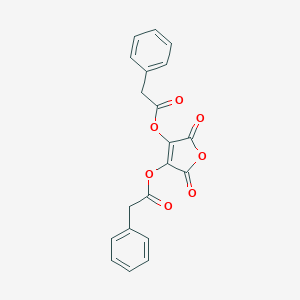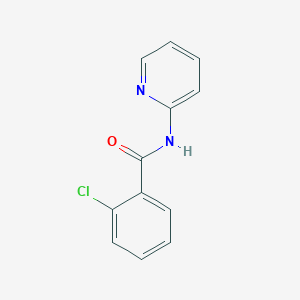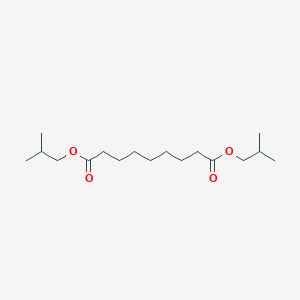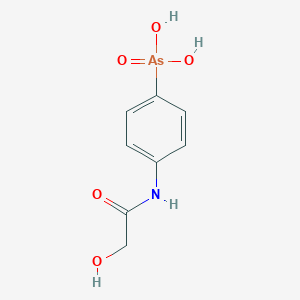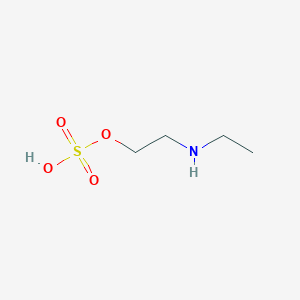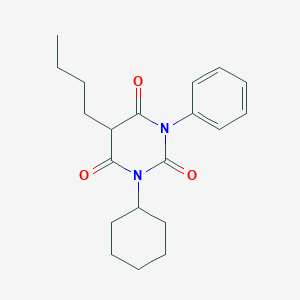
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. Despite its long history of use, phenobarbital continues to be an important drug in clinical practice due to its low cost, efficacy, and safety profile. In addition to its clinical uses, phenobarbital has also been extensively studied in the field of scientific research.
作用機序
Phenobarbital acts as a positive allosteric modulator of the GABA receptor, binding to a specific site on the receptor and enhancing its affinity for GABA. This increases the inhibitory activity of the receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the GABA receptor, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine.
生化学的および生理学的効果
Phenobarbital has a number of biochemical and physiological effects, including sedation, hypnotic effects, anticonvulsant effects, and respiratory depression. These effects are mediated by the drug's ability to enhance the activity of the GABA receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the central nervous system, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to have effects on the liver, including the induction of drug-metabolizing enzymes.
実験室実験の利点と制限
Phenobarbital has a number of advantages for use in laboratory experiments, including its low cost, availability, and well-established mechanism of action. However, there are also limitations to its use, including the potential for drug interactions and the risk of toxicity at high doses. In addition, the sedative and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl may confound experimental results, particularly in studies involving behavior or cognition.
将来の方向性
There are a number of future directions for research involving 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl, including the development of new barbiturate derivatives with improved efficacy and safety profiles, the investigation of the drug's effects on other neurotransmitter systems, and the exploration of its potential therapeutic uses in conditions such as anxiety and depression. In addition, further research is needed to better understand the mechanisms underlying the drug's effects on the liver and to develop strategies for minimizing the risk of drug interactions and toxicity.
合成法
Phenobarbital can be synthesized through a variety of methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of phenylhydrazine with diethyl malonate to form a hydrazone intermediate, which is then reacted with urea and a suitable alkyl halide to form the final product. The Borsche-Drechsel cyclization involves the reaction of a substituted urea with a suitable ketone or aldehyde to form a barbiturate intermediate, which is then reacted with an alkylating agent to form the final product.
科学的研究の応用
Phenobarbital has been extensively studied in the field of scientific research due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Phenobarbital acts as a positive allosteric modulator of the GABA receptor, increasing the affinity of the receptor for GABA and enhancing its inhibitory activity. This mechanism of action has been implicated in the anticonvulsant, sedative, and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl.
特性
CAS番号 |
1048-69-7 |
|---|---|
製品名 |
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid |
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC名 |
5-butyl-1-cyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,2-3,5,8-9,12-14H2,1H3 |
InChIキー |
DWBNPGMYLAYNNJ-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
正規SMILES |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
同義語 |
5-Butyl-1-cyclohexyl-3-phenylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



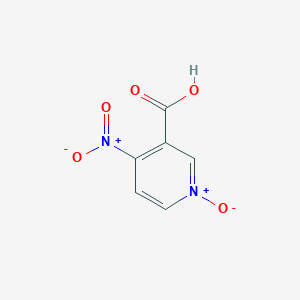
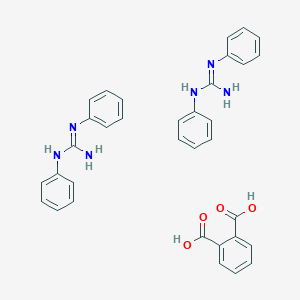
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
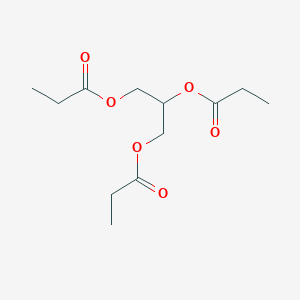
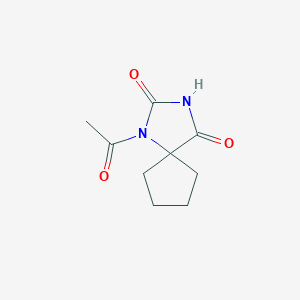
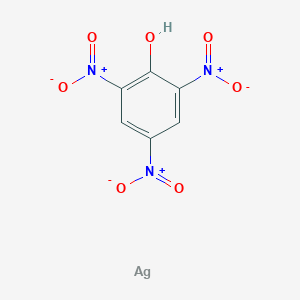
![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
